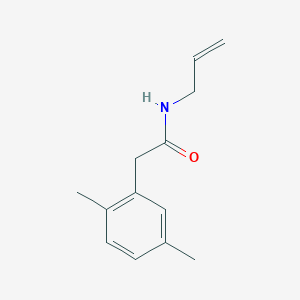

N-allyl-2-(2,5-dimethylphenyl)acetamide

Description

Contextual Significance of Acetamide (B32628) Scaffolds in Organic Chemistry

The acetamide scaffold, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of many biologically active molecules and functional materials. The planarity and hydrogen bonding capabilities of the amide group are crucial for molecular recognition and binding to biological targets.

Historically, the synthesis of amides has been a central theme in organic chemistry. The most fundamental method involves the reaction of a carboxylic acid with an amine, often requiring harsh conditions. To circumvent this, the conversion of carboxylic acids to more reactive acyl chlorides or anhydrides, followed by reaction with an amine, became a standard and milder approach. masterorganicchemistry.com Another significant advancement was the development of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate amide bond formation directly from carboxylic acids and amines under gentle conditions. masterorganicchemistry.com

More contemporary methods have focused on atom economy and catalytic processes. Transition-metal-catalyzed reactions, particularly those involving ruthenium, have emerged as powerful tools for amide synthesis from substrates other than carboxylic acids and their derivatives. researchgate.net These modern strategies offer greater efficiency and broader substrate scope.

The incorporation of a substituted phenyl ring, such as the 2,5-dimethylphenyl group in the compound of interest, is a common strategy in molecular design. This group can significantly influence a molecule's physical and biological properties. The 2,5-dimethylphenyl scaffold is a feature in various antimicrobial compounds and has been explored for the development of new agents against antibiotic-resistant infections. nih.gov The methyl groups can provide steric bulk, influencing the molecule's conformation and its interaction with biological targets. Furthermore, they can enhance lipophilicity, which affects the molecule's solubility and ability to cross cell membranes. The substitution pattern on the phenyl ring is also crucial; for instance, in N-(2,5-dimethylphenyl)-2-methylbenzamide, the two aromatic rings are nearly coplanar, a feature that can be critical for its biological activity. nih.gov

Overview of Previous Research on Related N-Arylacetamides and Allylic Amides

While direct research on N-allyl-2-(2,5-dimethylphenyl)acetamide is not extensively documented in publicly available literature, a wealth of information exists for structurally related N-arylacetamides and allylic amides. This body of work provides a framework for understanding the potential properties and reactivity of the compound of interest.

The chemical compound of interest (COI), this compound, shares the core N-arylacetamide structure with many well-studied molecules. For example, N-(2,5-dimethylphenyl)acetamide is a known metabolite of 2,5-dimethylaniline (B45416) and its properties have been documented. nih.gov The key difference in the COI is the presence of the N-allyl group instead of an N-H bond. This substitution removes the hydrogen bond donor capability of the amide nitrogen but introduces the reactivity of the allyl group.

Another related compound is N-allylacetamide, which has been studied for its chemical properties and as a building block in synthesis. nih.gov The COI can be seen as a hybrid of these two structures, combining the substituted aromatic ring of N-(2,5-dimethylphenyl)acetamide with the reactive handle of N-allylacetamide.

| Compound Name | Molecular Formula | Key Structural Features | Relationship to COI |

|---|---|---|---|

| This compound | C13H17NO | N-allyl group, 2,5-dimethylphenyl group, acetamide | Compound of Interest |

| N-(2,5-dimethylphenyl)acetamide | C10H13NO | N-H bond, 2,5-dimethylphenyl group, acetamide | Lacks the N-allyl group nih.gov |

| N-allylacetamide | C5H9NO | N-allyl group, acetamide | Lacks the 2,5-dimethylphenyl group nih.gov |

| N-(2,6-dimethylphenyl)acetamide | C10H13NO | N-H bond, 2,6-dimethylphenyl group, acetamide | Isomeric phenyl substitution pattern iucr.org |

Modern synthetic strategies for N-substituted amides and allylic amines are increasingly focused on efficiency and modularity. For allylic amines, nickel-catalyzed multicomponent coupling reactions of alkenes, aldehydes, and amides have been developed, offering a practical and environmentally friendly route to complex structures. researchgate.net This approach allows for the construction of diverse allylic amines in a single step.

For the synthesis of N-arylacetamides, metal-free amination of aryltriazenes with acetonitrile (B52724) has been reported as a mild and efficient method. arabjchem.org Furthermore, transition-metal-catalyzed C-H amination reactions are a frontier in the synthesis of allylic amines, addressing the challenge of amine coordination to the metal catalyst. incatt.nl These advanced synthetic methods could potentially be adapted for the synthesis of this compound.

Theoretical Frameworks Applied to Related Compounds

The properties and reactivity of N-substituted acetamides and allylic amides are often investigated using theoretical and computational methods. Density Functional Theory (DFT) is a prominent computational tool used to predict molecular structures, vibrational frequencies, and electronic properties of amide-containing compounds. researchgate.net For instance, DFT calculations have been employed to study the transamidation of secondary amides, providing insights into the reaction mechanism and transition states. researchgate.net

In the context of allylic amides, computational studies have been crucial in understanding the mechanisms of reactions such as iridium-catalyzed allylic amination and the enantioselective mdpi.comarchivepp.com-rearrangement of allylic ammonium (B1175870) ylides. nih.govacs.org These studies often elucidate reaction profiles, identify catalyst resting states, and explain the origins of stereocontrol. acs.org For example, kinetic and computational analyses have revealed the influence of steric and electronic effects on the regioselectivity and enantioselectivity of such reactions. nih.gov

Rationale for Comprehensive Investigation of this compound

A thorough investigation into this compound is warranted due to identified research gaps, its potential as a synthetic tool, and its importance for structure-activity relationship (SAR) studies.

A survey of the chemical literature reveals a significant research gap concerning this compound. While its constituent fragments, the 2,5-dimethylphenylacetamide and the N-allyl group, are individually well-represented in various studies, their combination in this specific molecule remains largely unexplored. The reactivity profile of this compound, particularly the interplay between the allylic double bond and the substituted aromatic ring, presents an open area for investigation. For instance, the steric hindrance imposed by the ortho-methyl group on the phenyl ring could influence the reactivity of the adjacent amide and the N-allyl group in unexpected ways.

The unique structural features of this compound suggest its potential as a versatile synthetic intermediate. The allylic moiety can undergo a wide array of transformations, including oxidation, reduction, and addition reactions, to introduce new functional groups. evitachem.com Furthermore, the amide bond itself can be cleaved under specific conditions to yield amines or carboxylic acid derivatives. libretexts.org The presence of the 2,5-dimethylphenyl group offers a scaffold that can be further functionalized, leading to the synthesis of a diverse library of novel compounds.

The study of this compound is crucial for developing a deeper understanding of structure-activity relationships (SAR) within the broader classes of N-substituted acetamides and allylic amides. nih.govnih.gov By systematically modifying the structure of this compound and evaluating the resulting changes in chemical reactivity or biological activity, researchers can elucidate the key structural motifs responsible for specific properties. nih.govnih.gov For example, understanding how the substitution pattern on the phenyl ring affects the reactivity of the allyl group can provide valuable insights for the design of new catalysts or bioactive molecules. nih.govresearchgate.netnih.gov

Data Tables

Due to the limited availability of experimental data for this compound in the public domain, the following tables present predicted or hypothetical data based on the properties of structurally related compounds. These tables are intended for illustrative purposes to guide future experimental work.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | > 300 °C (decomposes) |

| Melting Point | 45-55 °C |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane); Insoluble in water |

| Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.10-7.00 (m, 3H, Ar-H), 5.90-5.75 (m, 1H, -CH=CH₂), 5.25-5.10 (m, 2H, -CH=CH₂), 4.00 (d, J=6.0 Hz, 2H, N-CH₂-), 3.65 (s, 2H, -CO-CH₂-Ar), 2.30 (s, 3H, Ar-CH₃), 2.25 (s, 3H, Ar-CH₃) |

| Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 171.5 (C=O), 136.0 (Ar-C), 135.5 (Ar-C), 134.0 (-CH=CH₂), 130.5 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 117.0 (-CH=CH₂), 48.0 (N-CH₂-), 42.0 (-CO-CH₂-Ar), 21.0 (Ar-CH₃), 19.0 (Ar-CH₃) |

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Expected Product |

| Allylic Oxidation | SeO₂, dioxane, reflux | N-(2-hydroxyprop-2-en-1-yl)-2-(2,5-dimethylphenyl)acetamide |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | N-(3-hydroxypropyl)-2-(2,5-dimethylphenyl)acetamide |

| Isomerization to Enamide | Ru or Rh catalyst, heat | (E/Z)-N-(prop-1-en-1-yl)-2-(2,5-dimethylphenyl)acetamide |

| Amide Reduction | LiAlH₄, THF, reflux | N-allyl-2-(2,5-dimethylphenyl)ethan-1-amine |

| Amide Hydrolysis (Acidic) | HCl (aq), heat | 2-(2,5-dimethylphenyl)acetic acid and allylamine (B125299) hydrochloride |

| Amide Hydrolysis (Basic) | NaOH (aq), heat | Sodium 2-(2,5-dimethylphenyl)acetate and allylamine |

| Heck Reaction | Aryl halide, Pd catalyst, base | N-(3-arylprop-2-en-1-yl)-2-(2,5-dimethylphenyl)acetamide |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-4-7-14-13(15)9-12-8-10(2)5-6-11(12)3/h4-6,8H,1,7,9H2,2-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDQEAKXBUQYDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(=O)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-allyl-2-(2,5-dimethylphenyl)acetamide

Traditional synthetic routes to this compound and structurally related amides can be broadly categorized into two main approaches: the formation of the amide bond from an amine and a carboxylic acid derivative, and the alkylation of a pre-formed amide.

Amidation Reactions Employing 2,5-Dimethylaniline (B45416) and Allylic Acid Derivatives

A direct and common method for the synthesis of N-substituted amides is the reaction between an amine and a carboxylic acid or its activated derivative. In the context of this compound, this would involve the reaction of 2,5-dimethylaniline with an appropriate allylic acid derivative, such as allylacetyl chloride.

The general reaction involves the nucleophilic attack of the amino group of 2,5-dimethylaniline on the electrophilic carbonyl carbon of the allylacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Commonly used bases for this transformation include tertiary amines like triethylamine or pyridine, or an aqueous solution of a mild base. The choice of solvent is also crucial, with aprotic solvents such as dichloromethane, diethyl ether, or tetrahydrofuran being frequently employed to avoid unwanted side reactions.

The table below summarizes typical conditions for amidation reactions.

| Parameter | Conditions |

| Reactants | 2,5-Dimethylaniline, Allylacetyl chloride |

| Base | Triethylamine, Pyridine |

| Solvent | Dichloromethane, Tetrahydrofuran |

| Temperature | 0 °C to room temperature |

N-Alkylation Approaches Utilizing Allylic Halides and 2-(2,5-Dimethylphenyl)acetamide (B3591032) Precursors

An alternative strategy involves the formation of the amide precursor, 2-(2,5-dimethylphenyl)acetamide, followed by N-alkylation with an allylic halide, such as allyl bromide.

The precursor, 2-(2,5-dimethylphenyl)acetamide, can be synthesized by reacting 2,5-dimethylaniline with 2-chloroacetyl chloride to form 2-chloro-N-(2,5-dimethylphenyl)acetamide, followed by a suitable nucleophilic substitution or reduction to remove the chloro group.

Once the 2-(2,5-dimethylphenyl)acetamide is obtained, the N-alkylation is typically achieved by deprotonating the amide nitrogen with a strong base to form an amidate anion, which then acts as a nucleophile and attacks the allyl halide.

Reaction Scheme:

Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

The following table outlines typical conditions for the N-alkylation of amides.

| Parameter | Conditions |

| Reactants | 2-(2,5-Dimethylphenyl)acetamide, Allyl bromide |

| Base | Sodium hydride, Potassium tert-butoxide |

| Solvent | Dimethylformamide, Tetrahydrofuran |

| Temperature | Room temperature to gentle heating |

Mechanistic Considerations for Optimal Yield and Selectivity

In the amidation reaction , the mechanism involves the nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline attacks the carbonyl carbon of the allylacetyl chloride, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of the chloride ion, followed by deprotonation of the nitrogen by a base, yields the final amide product. To ensure high yield, it is crucial to use stoichiometric amounts of the base to drive the reaction to completion by neutralizing the HCl formed.

For the N-alkylation approach , the mechanism is a classic SN2 reaction. The strong base abstracts the acidic proton from the amide nitrogen, generating a resonance-stabilized amidate anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbon of the allyl bromide and displacing the bromide ion. The choice of a strong, non-nucleophilic base is critical to favor N-alkylation over potential side reactions like elimination. The use of polar aprotic solvents helps to solvate the cation of the base, thereby increasing the nucleophilicity of the amidate anion.

Exploration of Novel Synthetic Routes

Recent advancements in organic synthesis have focused on the development of more efficient, selective, and environmentally friendly methods for amide bond formation. These novel routes often employ catalytic systems and adhere to the principles of green chemistry.

Catalytic Strategies for C-N Bond Formation

Catalytic methods for amide synthesis are highly desirable as they can reduce the amount of waste generated and often proceed under milder reaction conditions. For the synthesis of this compound, several catalytic strategies could be envisioned.

One promising approach is the use of transition metal catalysts , such as those based on ruthenium or palladium, to facilitate the direct coupling of 2,5-dimethylaniline and an allylic alcohol or ester. These reactions often proceed via a "borrowing hydrogen" or related mechanism, where the alcohol is transiently oxidized to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the final product.

Another catalytic strategy involves the use of boronic acid catalysts . These catalysts can activate the carboxylic acid group of an allylic acid, making it more susceptible to nucleophilic attack by the amine. This method avoids the need for stoichiometric activating agents.

The table below compares potential catalytic systems.

| Catalytic System | Reactants | Advantages |

| Ruthenium-based catalysts | 2,5-Dimethylaniline, Allyl alcohol | Atom economical, generates water as a byproduct |

| Palladium-based catalysts | 2,5-Dimethylaniline, Allyl ester | High selectivity, mild reaction conditions |

| Boronic acid catalysts | 2,5-Dimethylaniline, Allylic acid | Avoids stoichiometric activators, mild conditions |

Green Chemistry Approaches in Compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several green approaches could be applied to the synthesis of this compound.

Solvent-free or "on-water" reactions represent a significant green alternative. For amidation reactions, grinding the solid reactants together, sometimes with a catalytic amount of a solid acid or base, can lead to the formation of the desired product without the need for a solvent.

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. The application of microwave irradiation can accelerate the rate of both amidation and N-alkylation reactions.

Enzymatic synthesis using lipases as biocatalysts offers a highly selective and environmentally benign route to amides. Lipases can catalyze the amidation of carboxylic acids and amines in non-aqueous media, often with high yields and under mild conditions.

The following table summarizes some green chemistry approaches applicable to the synthesis.

| Green Approach | Description | Potential Benefits |

| Solvent-free synthesis | Reactants are mixed and reacted without a solvent. | Reduced solvent waste, simplified workup. |

| Microwave-assisted synthesis | Use of microwave irradiation to accelerate the reaction. | Shorter reaction times, lower energy consumption. |

| Enzymatic synthesis | Use of enzymes (e.g., lipases) as catalysts. | High selectivity, mild conditions, biodegradable catalyst. |

Flow Chemistry Applications for Scalable Production

The industrial-scale synthesis of amides is increasingly benefiting from the adoption of continuous flow chemistry. unimib.itnih.gov This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. nih.gov For the production of this compound, a flow-based approach could involve pumping a mixture of an activated 2,5-dimethylphenylacetic acid derivative and allylamine (B125299) through a heated reactor.

Several methods for amide formation have been adapted to flow systems. One approach involves the use of coupling reagents immobilized on a solid support, which are packed into a column reactor. This simplifies purification as the excess reagents and byproducts are retained within the column. nih.gov Alternatively, high-temperature and high-pressure conditions in a flow reactor can directly couple carboxylic acids and amines without the need for coupling agents, offering a more atom-economical process. unimib.it Microwave-assisted continuous-flow synthesis has also been demonstrated for industrial-scale amide production, providing rapid heating and high yields. unimib.it The use of water as a reaction medium in flow, facilitated by spinning disc reactor technology, presents a greener alternative to traditional organic solvents. digitellinc.com

Table 1: Potential Flow Chemistry Parameters for the Synthesis of this compound

| Parameter | Value/Condition | Rationale |

| Reactants | Activated 2,5-dimethylphenylacetic acid derivative; Allylamine | Standard components for amide synthesis. |

| Reactor Type | Packed-bed reactor; Microreactor; Plug flow reactor (PFR) | Allows for the use of immobilized catalysts or reagents and ensures controlled reaction times. nih.govthieme-connect.de |

| Solvent | Toluene (B28343), 2-MeTHF, or water (with surfactant) | Choice depends on the specific activation chemistry and green chemistry considerations. unimib.itnih.govdigitellinc.com |

| Temperature | 100-150°C | Elevated temperatures often required for direct amidation or to accelerate coupling reactions. unimib.it |

| Pressure | Up to 35 bar | High pressure can prevent solvent boiling and increase reaction rates. unimib.it |

| Flow Rate | 0.1 - 10 mL/min | Adjusted to control residence time and optimize conversion and yield. unimib.it |

| Catalyst/Reagent | Immobilized carbodiimide; Boronic acid catalyst; or direct thermal condensation | Various strategies exist for amide bond formation in flow. thieme-connect.de |

Derivatization Strategies of the this compound Core

The structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues. These sites include the terminal double bond of the allyl group, the aromatic dimethylphenyl ring, and the amide linkage itself.

Functionalization at the Allylic Moiety (e.g., Cycloaddition, Oxidation, Reduction)

The allylic double bond is a versatile functional group that can participate in a wide range of chemical transformations.

Cycloaddition: The alkene of the N-allyl group can act as a dienophile or dipolarophile in cycloaddition reactions. For instance, intramolecular Diels-Alder reactions of N-allyl amides tethered to a furan diene are known to proceed upon heating to form complex tricyclic structures. researchgate.net Similarly, [3+2] cycloadditions with nitrile oxides or azides could be employed to construct five-membered heterocyclic rings, such as isoxazolines or triazolines, respectively. Oxidatively generated 2-amido-1,3-diaminoallyl cations can also react as 1,3-dipoles in [3+2] and [4+3] cycloadditions with alkenes and dienes. nih.gov

Oxidation: The double bond is susceptible to various oxidative transformations. Epoxidation, using reagents like meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide derivative. Dihydroxylation, using osmium tetroxide or cold, dilute potassium permanganate, would produce the diol. Oxidative cleavage of the double bond via ozonolysis, followed by a reductive or oxidative workup, could lead to the formation of an aldehyde or a carboxylic acid, respectively. acs.org Ruthenium-catalyzed oxidation of N-acyl cyclic amines has been shown to cleave the C-N bond, suggesting that under certain conditions, the allylic group might undergo complex oxidative transformations. nih.gov

Reduction: The most straightforward modification of the allyl group is its reduction to a propyl group. This can be achieved through catalytic hydrogenation, typically using hydrogen gas and a palladium, platinum, or nickel catalyst. This transformation saturates the double bond, removing its specific reactivity and increasing the lipophilicity of the side chain.

Table 2: Potential Derivatization Reactions at the Allylic Moiety

| Reaction Type | Reagents | Expected Product |

| Cycloaddition | 1,3-Butadiene (as diene) | Cyclohexene derivative (Diels-Alder adduct) |

| Epoxidation | m-CPBA | N-(oxiran-2-ylmethyl)-2-(2,5-dimethylphenyl)acetamide |

| Dihydroxylation | OsO₄, NMO | N-(2,3-dihydroxypropyl)-2-(2,5-dimethylphenyl)acetamide |

| Reduction | H₂, Pd/C | N-propyl-2-(2,5-dimethylphenyl)acetamide |

Modifications on the 2,5-Dimethylphenyl Ring (e.g., Electrophilic Aromatic Substitution, Lithiation)

The 2,5-dimethylphenyl ring can be functionalized through methods common to aromatic compounds.

Electrophilic Aromatic Substitution (EAS): The reactivity and regioselectivity of EAS on the 2,5-dimethylphenyl ring are governed by the directing effects of the existing substituents. The two methyl groups are activating and ortho-, para- directing, while the N-acetyl side chain is deactivating and meta- directing. libretexts.org Given that the positions ortho and para to the methyl groups are either occupied or sterically hindered, substitution is likely to occur at the positions directed by the activating methyl groups, which are C4 and C6. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation (e.g., RCOCl/AlCl₃). The interplay between the activating and deactivating groups will determine the precise outcome and may lead to mixtures of isomers.

Lithiation: Directed ortho-lithiation is a powerful tool for regioselective functionalization of aromatic rings. ias.ac.inresearchgate.net The amide group in this compound can act as a directing metalation group (DMG). Treatment with a strong base, such as n-butyllithium or sec-butyllithium, would likely result in the abstraction of a proton from one of the positions ortho to the side chain (C3 or C6). The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce new functional groups at these positions with high selectivity. The steric hindrance from the adjacent methyl group at C2 might influence the relative rates of lithiation at C3 versus C6.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Predicted Major Substitution Position(s) |

| Nitration | NO₂⁺ | C4, C6 |

| Bromination | Br⁺ | C4, C6 |

| Friedel-Crafts Acylation | RCO⁺ | C4, C6 |

Transformations Involving the Amide Linkage (e.g., Rearrangements, Hydrolysis-Resistant Analogues)

The amide bond, while generally stable, can undergo specific transformations and can be replaced with bioisosteres to modify the compound's properties.

Rearrangements: N-allyl amides are known to undergo several types of rearrangements. A notable example is the transition metal-catalyzed isomerization of the allyl group to an enamide. nih.gov This transformation converts the N-allyl group into a N-(prop-1-enyl) group, which can be a valuable synthetic intermediate. researchgate.net Another potential transformation is the aza-Claisen rearrangement, a -sigmatropic rearrangement that, in related systems, can be triggered thermally or by a palladium catalyst, leading to a rearranged carbon skeleton. acs.org Skeletal rearrangements of amides can also occur via C-N bond cleavage, facilitated by transition metals or nucleophilic cascades, leading to significant structural changes. nih.gov

Hydrolysis-Resistant Analogues: The amide bond is susceptible to enzymatic and chemical hydrolysis. To improve metabolic stability, the amide linkage can be replaced with a bioisosteric group that mimics its size, shape, and electronic properties but is resistant to cleavage. nih.gov A common amide bioisostere is the 1,2,3-triazole ring. A triazole analogue of this compound could be synthesized, for instance, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an appropriate azide and alkyne precursor. Such analogues often retain biological activity while exhibiting improved pharmacokinetic profiles. nih.gov Another strategy to increase stability is the reduction of the amide carbonyl to a methylene (B1212753) group, forming a secondary amine, which is resistant to hydrolysis by peptidases. This reduction can typically be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.govchemistrysteps.comwikipedia.org

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the covalent structure and probing the dynamic conformational landscape of molecules in solution.

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. A suite of 1D and 2D NMR experiments is required for the complete and unambiguous assignment of all proton and carbon resonances.

A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) signals is the first step in NMR analysis. One-dimensional ¹H and ¹³C spectra provide information on the chemical environment and number of different types of protons and carbons. Two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are then used to establish connectivity, linking protons to adjacent protons and to the carbons they are directly attached to, respectively.

Based on the structure of N-allyl-2-(2,5-dimethylphenyl)acetamide, a set of predicted chemical shifts can be proposed. The aromatic protons are expected in the downfield region, while the allyl and methyl protons would appear more upfield. The methylene (B1212753) protons of the acetamide (B32628) group are diastereotopic due to the chiral nature of the molecule when rotation is restricted, and may appear as distinct signals.

Predicted NMR Data for this compound

| Atom Number(s) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl H-3 | ~7.0-7.2 | ~130.0 |

| Phenyl H-4 | ~6.9-7.1 | ~128.0 |

| Phenyl H-6 | ~7.0-7.2 | ~135.0 |

| Phenyl CH₃ (C2) | ~2.3 | ~18.0 |

| Phenyl CH₃ (C5) | ~2.2 | ~20.0 |

| Acetamide CH₂ | ~3.6 | ~45.0 |

| Amide NH | ~8.0-8.5 | N/A |

| Allyl CH₂ | ~4.0 | ~43.0 |

| Allyl CH | ~5.8-6.0 | ~133.0 |

| Allyl =CH₂ (cis) | ~5.1-5.3 | ~116.0 |

| Allyl =CH₂ (trans) | ~5.1-5.3 | ~116.0 |

| Carbonyl C=O | N/A | ~170.0 |

Note: This table contains predicted data based on standard chemical shift values and is for illustrative purposes. Actual experimental values may vary.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial 2D NMR experiments that identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the molecule's preferred conformation.

For this compound, key spatial correlations would be expected between:

The amide N-H proton and the protons of the allyl group, which would help define the orientation around the N-allyl bond.

The acetamide CH₂ protons and the aromatic proton at the C-6 position, revealing the conformation around the amide bond.

HRMS is a critical technique for unequivocally confirming the elemental composition of a molecule by measuring its mass with extremely high precision (typically to within 5 ppm). This allows for the calculation of a unique molecular formula. For this compound (C₁₃H₁₇NO), the expected monoisotopic mass can be calculated with high accuracy.

High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₃H₁₇NO |

| Calculated Monoisotopic Mass | 203.13101 Da |

| Expected Adduct [M+H]⁺ | 204.13829 Da |

| Expected Adduct [M+Na]⁺ | 226.12028 Da |

Note: This table is based on theoretical calculations for the specified molecular formula.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification. In a study of related N-(2,6-dimethylphenyl)-amides, characteristic C=O and N-H stretching vibrations were identified in the ranges of 1700-1647 cm⁻¹ and 3285-3214 cm⁻¹, respectively.

For this compound, the key expected vibrational frequencies would confirm the presence of the amide and allyl functionalities.

Predicted Vibrational Spectroscopy Data

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Amide) | Stretch | 3200 - 3300 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Alkene) | Stretch | 3050 - 3150 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C=O (Amide I) | Stretch | 1640 - 1680 |

| C=C (Allyl) | Stretch | 1620 - 1680 |

| N-H (Amide II) | Bend | 1510 - 1570 |

Note: This table contains predicted data based on typical frequency ranges for the listed functional groups and is for illustrative purposes.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography gives the precise three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the exact positions of atoms in the crystal lattice. Research on the related compound N-(2,6-dimethylphenyl)acetamide has shown that it crystallizes in the orthorhombic space group Pbca, with molecules linked into chains by N—H···O hydrogen bonds.

A successful crystallographic analysis of this compound would provide definitive data on its solid-state conformation, including:

Bond Lengths: The precise distances between bonded atoms.

Bond Angles: The angles formed between three connected atoms.

Torsion Angles: The dihedral angles that define the rotation around bonds, which are crucial for describing the molecular conformation.

Intermolecular Interactions: Details of how molecules pack together in the crystal, including any hydrogen bonding or other non-covalent interactions.

Parameters Determined by X-ray Crystallography

| Data Type | Information Provided |

| Crystal System & Space Group | Defines the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each non-hydrogen atom in the unit cell. |

| Bond Lengths (Å) | Confirms covalent bond distances (e.g., C=O, C-N, C=C). |

| Bond Angles (°) | Defines the geometry around each atom. |

| Torsion Angles (°) | Describes the conformation of the allyl and acetamide side chains. |

| Hydrogen Bonding Parameters | Identifies hydrogen bond donors, acceptors, and distances. |

Note: This table describes the type of data obtained from an X-ray crystallography experiment.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Without experimental crystallographic data for this compound, precise bond lengths, bond angles, and torsion angles cannot be presented. For related compounds like N-(2,5-dimethylphenyl)acetamide, typical bond lengths for the amide linkage (C-N) and carbonyl group (C=O) are well-established. researchgate.netnih.gov The introduction of the allyl group on the nitrogen atom would be expected to influence the local geometry around the nitrogen and potentially the rotational barrier around the N-C(aryl) bond.

Hypothetical Data Table: Representative Bond Lengths and Angles for Acetamides

| Bond/Angle | Typical Value (Å/°) |

| C=O Bond Length | ~1.23 |

| C-N Bond Length | ~1.33 |

| N-C(aryl) Bond Length | ~1.43 |

| C-C(methyl) Bond Length | ~1.51 |

| C-N-C Angle | ~120-125 |

| O=C-N Angle | ~122-125 |

Note: This table presents generalized data for similar acetamide structures and is not experimental data for this compound.

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound would be governed by a combination of intermolecular forces. In analogous acetamides, N-H···O hydrogen bonds are a dominant feature, often leading to the formation of chains or dimers. researchgate.net However, in this compound, the absence of a hydrogen atom on the amide nitrogen precludes the formation of classical N-H···O hydrogen bonds.

Polymorphism Studies and Influence on Molecular Conformation

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules. Different polymorphs can exhibit distinct physical properties due to variations in their crystal packing and molecular conformation. Studies on related acetanilides have shown the existence of different polymorphic forms. researchgate.net

A comprehensive polymorphism study on this compound would involve crystallization under various conditions (e.g., different solvents, temperatures, and pressures) and characterization of the resulting solid forms using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Such studies have not been reported for this specific compound.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for studying chiral molecules. scispace.com For these techniques to be applicable, the compound must be chiral, meaning it is non-superimposable on its mirror image.

This compound is not inherently chiral as it does not possess a stereocenter in its ground state. The molecule has a plane of symmetry that bisects the acetamide and phenyl groups. Therefore, it would not exhibit optical activity, and enantiomeric purity assessment would not be relevant.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. As this compound is achiral, it would not produce a CD spectrum.

Optical Rotatory Dispersion (ORD) Studies

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD spectroscopy, ORD is a property of chiral substances. scispace.com Consequently, this compound, being achiral, would not exhibit optical rotation, and ORD studies would not be applicable.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Allylic Moiety

The carbon-carbon double bond of the allyl group is a site of high electron density, making it susceptible to attack by electrophiles and a key participant in various addition and cyclization reactions.

Electrophilic Additions to the Double Bond

The double bond in N-allyl-2-(2,5-dimethylphenyl)acetamide is expected to undergo electrophilic addition reactions typical of alkenes. In these reactions, an electrophile adds to one of the sp²-hybridized carbons, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product.

The mechanism for the electrophilic addition of a hydrogen halide (HX) to an alkene begins with the attack of the pi electrons of the double bond on the electrophilic hydrogen of HX. researchgate.netnih.gov This results in the formation of a C-H sigma bond and a carbocation intermediate. The halide anion then acts as a nucleophile, attacking the carbocation to form the final product. researchgate.net In the case of this compound, the initial protonation of the double bond would lead to a secondary carbocation. The subsequent attack by the halide ion would result in the corresponding haloalkyl amide. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation intermediate. libretexts.orgpressbooks.pub

Radical Cyclization Pathways Involving the Allyl Group

The allyl group of this compound can participate in radical cyclization reactions, a powerful method for the construction of heterocyclic ring systems. These reactions are typically initiated by the formation of a radical, which then adds intramolecularly to the double bond of the allyl group.

For instance, atom transfer radical cyclization (ATRC) of N-allyl polychloroamides, catalyzed by copper complexes, is an efficient method for the synthesis of γ-lactams. researchgate.net Similarly, N-allyl propiolamides undergo intramolecular cyclization to form highly substituted γ-lactams. researchgate.netrsc.org These reactions often proceed via a 5-exo-trig cyclization, which is generally favored over the 6-endo-trig pathway according to Baldwin's rules. The radical can be generated at a position alpha to the amide nitrogen or on a group attached to the acyl carbon.

In a related context, cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides has been shown to produce azetidine-fused tricyclic compounds through a 4-exo-dig radical cyclization. rsc.org Amidyl radicals, generated from N-(arylsulfonyl)acrylamides, can also trigger cyclization cascades to form complex heterocyclic scaffolds. rsc.org While these examples involve different activating groups, they illustrate the general propensity of the N-allyl moiety to undergo intramolecular radical additions.

Transition Metal-Catalyzed Transformations (e.g., Heck, Sonogashira, Metathesis)

The allyl group is a versatile handle for various transition metal-catalyzed cross-coupling and metathesis reactions.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.org While a direct Heck reaction on the allyl group of this compound acting as the alkene component is conceivable, a more common application involves the functionalization of allylamines. The palladium-catalyzed selective monoarylation of free allylamines with aryl iodides has been reported. rsc.orgrsc.org This suggests that under appropriate conditions, the double bond of this compound could be arylated.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This reaction is primarily used to form carbon-carbon bonds with sp-hybridized carbons and would not directly involve the sp²-hybridized carbons of the allyl group in this compound as a primary coupling partner. However, if the aromatic ring of the molecule were functionalized with a halide, a Sonogashira coupling could be performed at that position.

Olefin Metathesis: Olefin metathesis, particularly ring-closing metathesis (RCM), is a powerful tool for the synthesis of cyclic compounds. researchgate.netbeilstein-journals.org For this compound, a cross-metathesis (CM) reaction with another olefin could be envisioned. However, the presence of the amide functionality can sometimes interfere with the catalyst's activity. researchgate.netresearchgate.net Ruthenium-based catalysts are known to tolerate a wide range of functional groups, including amides, making them suitable for such transformations. nih.gov For example, RCM of N,N-diallylated substrates is a common strategy for synthesizing nitrogen-containing heterocycles. beilstein-journals.orgnih.gov

Table 1: Representative Transition Metal-Catalyzed Reactions of Allyl Amide Analogs

| Reaction | Catalyst System | Substrate Example | Product Example | Yield (%) | Reference |

|---|---|---|---|---|---|

| Heck Reaction | Pd(OAc)₂, AgOAc | Allylamine (B125299) and Iodobenzene | Cinnamylamine | ~70-90 | rsc.org |

| Olefin Metathesis (RCM) | Grubbs II Catalyst | N,N-Diallyltosylamide | 3-Tosyl-2,5-dihydro-1H-pyrrole | >95 | beilstein-journals.org |

Reactivity of the Amide Functional Group

The amide group in this compound is relatively stable but can undergo characteristic reactions such as hydrolysis and rearrangements under specific conditions.

Acid- and Base-Catalyzed Hydrolysis Mechanisms

Amide hydrolysis involves the cleavage of the amide bond to yield a carboxylic acid and an amine. This process can be catalyzed by either acid or base, though it generally requires harsher conditions compared to ester hydrolysis due to the lower reactivity of amides. chemistrysteps.comyoutube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), the amide is attacked at the carbonyl carbon by the nucleophilic hydroxide ion. chemistrysteps.com This forms a tetrahedral intermediate. The subsequent step, the expulsion of the amide anion, is generally unfavorable as the amide anion is a very strong base. However, the reaction is driven forward by the irreversible deprotonation of the initially formed carboxylic acid by the strongly basic leaving group or another hydroxide ion, forming a stable carboxylate salt. chemistrysteps.comchemistrysteps.com An acidic workup is then required to protonate the carboxylate and the amine to yield the final products. Base-catalyzed hydrolysis of this compound would produce the sodium salt of 2,5-dimethylphenylacetic acid and allylamine.

The rate of hydrolysis can be influenced by steric hindrance around the carbonyl group. The presence of the bulky 2,5-dimethylphenyl group may slow down the rate of both acid and base-catalyzed hydrolysis compared to less substituted amides.

N-Acyl Migrations and Rearrangement Studies

N-Acyl migrations typically involve the transfer of an acyl group from a nitrogen atom to another nucleophilic atom within the same molecule, such as an oxygen or another nitrogen. This type of rearrangement is well-documented in peptide chemistry, particularly in peptides containing serine or threonine residues, where an N-to-O acyl shift can occur. nih.gov

While specific studies on N-acyl migrations in this compound are not prevalent, analogous rearrangements can be considered. For instance, the Hofmann rearrangement of primary amides involves the treatment with bromine and a strong base to yield a primary amine with one less carbon atom. ncert.nic.in This proceeds through the migration of an alkyl or aryl group from the carbonyl carbon to the nitrogen atom. However, as this compound is a secondary amide, it would not undergo a classical Hofmann rearrangement.

Rearrangements involving the allyl group are also possible. For example, aza-Claisen rearrangements of N-allyl ynamides have been reported, which can be thermally or palladium-catalyzed. nih.gov These reactions involve a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement where the allyl group migrates from the nitrogen to a carbon atom. The applicability of such a rearrangement to this compound would depend on the specific reaction conditions and the electronic nature of the acetamide (B32628) moiety.

Reactivity Towards Reducing Agents and Amines

The chemical structure of this compound features both an amide linkage and an allyl group, each susceptible to reduction under appropriate conditions. The amide's carbonyl group can be reduced by powerful reducing agents. For instance, reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carbonyl group of an amide to a methylene (B1212753) group, which would transform this compound into the corresponding secondary amine, N-ethyl-N-allyl-2,5-dimethylaniline. evitachem.com The allylic double bond can also undergo reduction. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with hydrogen gas, would selectively reduce the carbon-carbon double bond to a single bond, yielding N-propyl-2-(2,5-dimethylphenyl)acetamide. The choice of reducing agent and reaction conditions determines the selectivity of the reduction at either the amide or the allyl group.

The reactivity of this compound with amines can lead to several potential transformations. The nitrogen atom of the amide, being part of a secondary amide, can participate in nucleophilic reactions. evitachem.com Under certain conditions, transamidation could occur, where another amine displaces the allylamine moiety, although this is generally a challenging transformation. The allyl group itself is a site for potential reactions with amines. For example, allylic amination can introduce an amino group at the allylic position, a transformation of significant value in organic synthesis. nih.gov

Reactivity of the Dimethylphenyl Moiety

The 2,5-dimethylphenyl group is a key determinant of the molecule's aromatic chemistry, influencing substitution patterns, stability, and potential for further functionalization.

Aromatic Substitution Reactions (Electrophilic and Nucleophilic)

The benzene (B151609) ring in this compound is rendered electron-rich by three substituents: two methyl groups and an N-acetamido group. All three are activating groups that direct incoming electrophiles to the ortho and para positions. msu.edu The directing effects of these groups are cumulative, influencing the regioselectivity of electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. rutgers.edumasterorganicchemistry.com

The available positions on the ring for substitution are C3, C4, and C6.

Position 6: This position is ortho to the N-acetamido group and meta to the two methyl groups.

Position 4: This position is para to the methyl group at C1 and ortho to the methyl group at C5.

Position 3: This position is ortho to the methyl group at C2 and meta to the N-acetamido group.

Considering the strong ortho, para-directing nature of the N-acetamido group and the methyl groups, substitution is most likely to occur at positions 4 and 6. Steric hindrance from the bulky N-allylacetamido group and the adjacent methyl group at position 2 may disfavor substitution at position 3. msu.edu

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound This table is generated based on established principles of electrophilic aromatic substitution and directing group effects.

| Position | Activating Groups Influencing Position | Steric Hindrance | Predicted Favorability |

|---|---|---|---|

| 3 | Ortho to C2-Methyl | High | Low |

| 4 | Para to C1-N-acetamido, Ortho to C5-Methyl | Moderate | High |

Nucleophilic aromatic substitution (NAS) reactions, in contrast, are generally not favored on this electron-rich aromatic ring. youtube.com Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group, neither of which is present in the parent molecule. youtube.com

Oxidation and Reduction Pathways of the Aromatic Ring

The dimethylphenyl ring is relatively stable and resistant to both oxidation and reduction due to its aromaticity. Reduction of the aromatic ring requires harsh conditions, such as catalytic hydrogenation at elevated temperatures and pressures. rutgers.edu Under these conditions, the benzene ring can be reduced to a cyclohexane (B81311) ring, yielding N-allyl-2-(2,5-dimethylcyclohexyl)acetamide.

Oxidation of the aromatic ring is also challenging and typically requires strong oxidizing agents. Such reactions often lead to the oxidation of the methyl substituents to carboxylic acids or, under more forceful conditions, cleavage of the aromatic ring itself. The specific pathway and products would depend heavily on the oxidant used and the reaction conditions.

Directed Metalation Studies for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The technique utilizes a directing metalation group (DMG), which is a Lewis basic functional group that can coordinate to an organolithium reagent, typically n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org This coordination facilitates the deprotonation of a nearby ortho-proton, creating a lithiated intermediate that can then react with various electrophiles. baranlab.org

In this compound, the secondary amide group can serve as an effective DMG. wikipedia.org The lithium of the alkyllithium reagent coordinates with the carbonyl oxygen and the nitrogen atom of the amide. This directs the deprotonation to the C6 position, the only available proton ortho to the amide group. The C2 position is already substituted with a methyl group. This process allows for the highly regioselective introduction of a wide range of electrophiles (e.g., silyl (B83357) halides, alkyl halides, carbon dioxide) exclusively at the C6 position, a feat that is difficult to achieve through conventional electrophilic aromatic substitution due to competing directing effects. wikipedia.orgorganic-chemistry.org

Table 2: Conceptual Pathway for Directed Ortho-Metalation This table outlines the theoretical steps for functionalizing the C6 position via DoM.

| Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | n-BuLi, TMEDA | 6-lithio-N-allyl-2-(2,5-dimethylphenyl)acetamide | Regioselective deprotonation ortho to the amide DMG. wikipedia.orgbaranlab.org |

Reaction Kinetics and Thermodynamics

Determination of Rate Constants and Activation Energies

Specific experimental data on the rate constants and activation energies for reactions involving this compound are not extensively documented in publicly accessible literature. The determination of these kinetic and thermodynamic parameters would require dedicated experimental studies, such as monitoring reaction progress over time under various temperatures using techniques like spectroscopy or chromatography.

However, insights can be drawn from related systems. For example, kinetic studies of allylic amination reactions have shown that the mechanism can involve a rate-determining aminovanadation step when certain catalysts are used. nih.gov For electrophilic aromatic substitution reactions on substituted benzenes, the rate of reaction is influenced by the nature of the substituents. The presence of multiple activating groups, as in the dimethylphenyl moiety of the title compound, would be expected to result in faster reaction rates for EAS compared to unsubstituted benzene. msu.edu For instance, the nitration of toluene (B28343) proceeds significantly faster than the nitration of benzene. msu.edu The activation energies for these reactions would be correspondingly lower. A comprehensive kinetic analysis of this compound would need to consider its multiple reactive sites and the specific reaction being investigated.

Equilibrium Studies and Stability Profiles

The stability of this compound is primarily dictated by the resilience of its amide bond and the reactivity of the allyl group. Generally, amides are the most stable among carboxylic acid derivatives, yet they are susceptible to hydrolysis under certain conditions.

Hydrolytic Stability:

The hydrolysis of amides to a carboxylic acid and an amine is a thermodynamically favored process; however, it is kinetically slow under neutral conditions. The reaction is typically catalyzed by acid or base. masterorganicchemistry.compressbooks.pubpressbooks.pub

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer to the nitrogen atom makes it a better leaving group (an amine), which is then eliminated to form the carboxylic acid and the corresponding ammonium (B1175870) ion. The process is driven to completion by the protonation of the resulting amine. masterorganicchemistry.compressbooks.pub

Base-Promoted Hydrolysis: In the presence of a strong base, such as hydroxide ions, a nucleophilic attack on the carbonyl carbon forms a tetrahedral intermediate. The subsequent elimination of the amide anion is generally a difficult step due to its high basicity, making this process often require more stringent conditions than acid-catalyzed hydrolysis. The reaction is driven forward by the deprotonation of the resulting carboxylic acid to form a carboxylate salt. pressbooks.pubpressbooks.pub

A standardized reference equilibrium constant for amide hydrolysis, which accounts for the ionization of reactants and products, has been proposed to be around 10^3.6 M⁻¹, indicating that at equilibrium, the hydrolysis products are significantly favored. rsc.org

Thermal Stability:

Specific thermal degradation studies for this compound are not readily found. However, for related acetanilide (B955) derivatives, the stability can be influenced by intermolecular interactions. For instance, the physical stability of amorphous acetanilides can be improved through the formation of strong intermolecular interactions with polymers, which inhibit crystallization. nih.gov The thermal behavior of this compound would likely involve initial isomerization or reactions of the allyl group at elevated temperatures, followed by the decomposition of the amide and the aromatic ring at higher temperatures.

Interactive Data Table: General Hydrolysis Parameters for Amides

| Condition | Key Mechanistic Feature | Driving Force | Relative Rate |

| Acidic | Protonation of carbonyl oxygen | Protonation of the leaving amine | Generally faster |

| Basic | Nucleophilic attack by hydroxide | Deprotonation of the carboxylic acid | Generally slower |

| Neutral | Slow nucleophilic attack by water | - | Very slow |

Solvent Effects on Reaction Outcomes

The choice of solvent can significantly influence the rate and outcome of reactions involving this compound by affecting the stability of reactants, transition states, and products. chemrxiv.orgajpojournals.orgresearchgate.net

Influence on Nucleophilic Substitution:

Reactions involving the allyl group, such as nucleophilic substitution, would be sensitive to solvent polarity. Polar protic solvents, like water and alcohols, are capable of stabilizing charged intermediates, such as carbocations that could form from the allyl group, thereby favoring SN1-type reaction pathways. Conversely, polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can enhance the reactivity of nucleophiles, favoring SN2-type reactions. researchgate.net

Influence on Cyclization Reactions:

For related N-allyl amides, the solvent has been shown to play a critical role in intramolecular cyclization reactions. The nature of the solvent can dictate the reaction pathway and the structure of the resulting heterocyclic products. researchgate.net For instance, in the NBS-induced intramolecular cyclization of a related N-allyl amide, different products were obtained depending on whether the solvent was methylene chloride or acetonitrile (B52724), highlighting the solvent's role in intercepting reactive intermediates.

Influence on Hydrogen Atom Transfer:

In reactions involving radical processes, such as hydrogen atom transfer (HAT), solvent polarity and hydrogen-bonding ability can significantly alter the reaction rate and selectivity. For other amides, it has been shown that polar, hydrogen-bond donating solvents can deactivate C-H bonds towards HAT by increasing the electron deficiency of these bonds through dipole-dipole interactions and hydrogen bonding. nih.gov

Interactive Data Table: Expected Solvent Effects on Reactions of this compound

| Reaction Type | Solvent Class | Expected Effect on Rate | Rationale |

| SN1 at Allyl Group | Polar Protic (e.g., H₂O, EtOH) | Increase | Stabilization of carbocation-like transition state. |

| SN2 at Allyl Group | Polar Aprotic (e.g., DMF, DMSO) | Increase | Enhanced nucleophilicity. |

| Intramolecular Cyclization | Varies | Can alter product distribution | Solvent can participate in the reaction or stabilize specific transition states. |

| Radical Reactions | Non-polar (e.g., Hexane) | May Increase HAT rate | Less deactivation of C-H bonds compared to polar solvents. |

Derivatives, Analogues, and Structure Activity Relationships Sar

Design and Synthesis of N-allyl-2-(2,5-dimethylphenyl)acetamide Analogues

The synthesis of analogues typically involves modifying one of three key structural components: the N-allyl group, the aromatic dimethylphenyl ring, or the central acetamide (B32628) linker.

The N-allyl group is a critical site for modification. Synthetic strategies would involve reacting 2-(2,5-dimethylphenyl)acetic acid (or its acyl chloride) with a variety of substituted allylamines or other primary and secondary amines. Research on other acetamide-containing scaffolds, such as pyrazolopyrimidines, has shown that N,N-disubstitution on the terminal acetamide allows for the introduction of diverse chemical moieties, which can significantly alter properties like lipophilicity and plasma protein binding without sacrificing affinity for the biological target. nih.gov For instance, the allyl group could be replaced with:

Alternative Alkyl/Alkenyl Chains: Replacing the allyl group with propyl, butyl, or other chain lengths can probe the size limits of the binding pocket. Introducing unsaturation, such as a propargyl group, can alter electronic properties and metabolic stability.

Cyclic Moieties: Replacing the allyl group with a cyclopropyl (B3062369) or cyclobutyl group, as seen in related structures like N-Cyclopropyl-2-((2,5-dimethylphenyl)thio)acetamide, introduces conformational rigidity, which can be favorable for binding. bldpharm.com

Substituted or Heteroatomic Chains: Introducing substituents (e.g., fluoro, hydroxyl) onto the allyl chain or replacing a carbon with a heteroatom (e.g., an ether linkage) can create new hydrogen bonding opportunities or alter polarity.

The substitution pattern on the phenyl ring is a crucial determinant of activity in many phenylacetamide derivatives. nih.govnih.gov Modifications can be explored to fine-tune steric and electronic properties.

Isomeric Variations: Moving the methyl groups to other positions (e.g., 2,6-dimethyl, 3,5-dimethyl, 2,4-dimethyl) would systematically probe the steric requirements of the target's binding site.

Halogenation: Introducing halogens (F, Cl, Br) onto the ring can alter the compound's electronic profile (inductive effects) and improve metabolic stability or membrane permeability. Studies on N-phenylacetamide derivatives have shown that such substitutions significantly impact biological activity. nih.govmdpi.com

Other Substituents: Replacing the methyl groups with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro, cyano) groups can dramatically alter molecular interactions. nih.gov

Heteroaryl Substitution: Replacing the dimethylphenyl ring entirely with a heteroaromatic ring, such as pyridine, thiophene, or thiazole, is a common strategy to introduce new interaction points, alter solubility, and escape patent protection. mdpi.commdpi.com

The acyl chain, while simple, plays a role in spacing and orienting the two main functional groups. Research on other N-acyl amides, such as N-acylethanolamines, has demonstrated that the length of the fatty acyl chain is a critical determinant of catalytic efficiency, with even single-carbon deviations from the optimal length markedly decreasing activity. escholarship.org This suggests that modifications to the acetyl group in this compound could have a profound impact.

Chain Elongation/Branching: Synthesizing analogues with propionyl (N-allyl-2-(2,5-dimethylphenyl)propanamide) or butyryl chains would test the spatial tolerance between the phenyl ring and the N-allyl group. Introducing branching, such as an isobutyryl group, would add steric bulk.

Incorporation into Rings: The acyl chain could be part of a cyclic structure to restrict conformational freedom.

Elucidation of Structure-Activity Relationships (SAR)

SAR studies aim to correlate these structural changes with changes in biological activity, providing a model for rational drug design.

The N-substituent on the amide nitrogen often points out of the primary binding pocket and can be modified to fine-tune physicochemical properties. In studies on N-acylethanolamine acid amidase (NAAA), there is a wider tolerance for modifications of the amine portion of the substrate compared to the acyl chain. escholarship.org This suggests that in the this compound scaffold, variations on the N-allyl moiety might primarily serve to adjust properties like solubility and lipophilicity, or to interact with secondary binding regions, rather than being critical for the core binding interaction itself. However, introducing rigidity (e.g., a cyclopropyl group) or new hydrogen bonding groups could significantly enhance affinity if those features are complementary to the target site.

The substitution pattern on the phenyl ring directly influences how the molecule fits into its binding site and its electronic interactions. SAR studies on analogous phenylacetamide derivatives have provided clear insights. For example, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives evaluated for anticancer activity, compounds with an electron-withdrawing nitro group on the N-phenyl ring showed greater cytotoxic effects than those with an electron-donating methoxy (B1213986) group. nih.gov

Furthermore, 3D-QSAR analyses of other ligand series have shown that steric and electrostatic factors are key. For some receptors, bulky substituents at certain positions (e.g., meta) are well-tolerated, while other positions are highly restricted. nih.gov A group with a negative electrostatic potential at the ortho position of the phenyl ring was found to be favorable for affinity for both 5-HT1A and alpha 1 receptors. nih.gov For the 2,5-dimethylphenyl scaffold, the position and nature of substituents would similarly define the shape and electronic surface, governing its complementarity to a biological target. The 2,5-dimethyl substitution provides a specific steric profile that would be altered by moving the groups (e.g., to 2,6-dimethyl) or replacing them with larger (e.g., ethyl) or smaller (e.g., hydrogen) substituents.

Data Tables

The following table presents data from a study on analogous 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, illustrating the impact of substitution on the N-phenyl ring on cytotoxic activity against the PC3 prostate cancer cell line. This serves as an example of how modifications to the phenyl ring in a phenylacetamide scaffold can modulate biological activity.

| Compound ID | N-Phenyl Ring Substituent | Cytotoxicity IC₅₀ (μM) vs. PC3 Cells |

|---|---|---|

| Imatinib (Reference) | - | 40 |

| Compound 2a | 2-nitro | > 100 |

| Compound 2b | 3-nitro | 52 |

| Compound 2c | 4-nitro | 80 |

| Compound 2d | 2-methoxy | > 100 |

| Compound 2e | 3-methoxy | > 100 |

| Compound 2f | 4-methoxy | > 100 |

Role of Amide Linkage Conformation in Biological Recognition

The planarity of the amide bond is a result of the delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts a partial double bond character to the C-N bond. scielo.br This restricts free rotation around this bond, leading to the existence of two principal planar conformations: trans (or E) and cis (or Z). For most secondary amides, the trans conformation, where the substituents on the nitrogen and carbonyl carbon are on opposite sides of the C-N bond, is sterically favored and predominates. researchgate.net However, the energy barrier for rotation is significant, and the less stable cis isomer can also be present in equilibrium. scielo.br The relative population of these conformers can be influenced by the nature of the substituents on both the nitrogen and the acyl carbon.

In the context of this compound, the conformation of the amide linkage dictates the three-dimensional arrangement of the N-allyl and the 2,5-dimethylphenyl groups relative to each other. This spatial orientation is crucial for establishing specific interactions with a biological target. The amide group itself can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen), facilitating anchoring of the molecule within a binding site. scielo.br

The biological recognition of a molecule like this compound is highly dependent on its ability to adopt a "bioactive conformation"—the specific three-dimensional shape required to bind to its target and elicit a biological response. The conformational flexibility or rigidity of the amide linkage is a key factor in this process. While a certain degree of flexibility allows the molecule to adapt to the topology of the binding site, a more rigid conformation can pre-organize the molecule in the bioactive form, reducing the entropic penalty of binding and potentially increasing affinity and potency.

Studies on related N-substituted acetamide derivatives have shown that the presence of different conformers can be detected in solution, and their relative ratios can impact biological activity. researchgate.net For instance, the steric bulk of the substituents on the nitrogen and the phenyl ring can influence the rotational barrier around the aryl-nitrogen bond and the amide C-N bond, thereby affecting the preferred conformation. researchgate.net

The following table illustrates a hypothetical structure-activity relationship (SAR) based on the principles of amide bond conformation and its impact on biological activity, using a generic receptor binding affinity as an example endpoint. This data is illustrative and based on established principles of medicinal chemistry rather than direct experimental results for this specific compound.

| Compound | Modification to Amide Linkage | Predicted Predominant Conformation | Hypothetical Receptor Binding Affinity (Ki, nM) |

| This compound | - | trans | 50 |

| N-methyl-2-(2,5-dimethylphenyl)acetamide | N-allyl replaced with N-methyl | trans | 120 |

| N-allyl-2-(2,6-dimethylphenyl)acetamide | 2,5-dimethylphenyl replaced with 2,6-dimethylphenyl | trans (with increased rotational hindrance) | 85 |

| (Z)-N-propenyl-2-(2,5-dimethylphenyl)acetamide | N-allyl isomerized to (Z)-N-propenyl | cis-like enamide | 200 |

| N-allyl-N-methyl-2-(2,5-dimethylphenyl)acetamide | Tertiary amide | cis/trans mixture | 150 |

The table above suggests that modifications that alter the steric and electronic properties of the amide linkage can have a significant impact on biological activity. For example, replacing the allyl group with a smaller methyl group might alter key binding interactions, leading to a decrease in affinity. Introducing additional steric bulk on the phenyl ring, as in the 2,6-dimethylphenyl analogue, could restrict conformational freedom, which might be either beneficial or detrimental to binding depending on the receptor's requirements. Isomerization of the allyl group to a propenyl group would significantly change the geometry and electronic nature of this part of the molecule, likely impacting binding. Finally, conversion to a tertiary amide would introduce a different set of conformational possibilities around the C-N bond, which could also alter biological recognition. scielo.br These examples underscore the central role of the amide linkage's conformation in defining the structure-activity relationships of this class of compounds.

Biological Activity and Molecular Mechanisms in Vitro Biochemical Focus

Cell-Based Assays for Mechanistic Insights (Strictly at the molecular level)

Pathway Activation/Inhibition Analysis (e.g., Reporter Gene Assays, Western Blot):There is no available information from reporter gene assays, Western blot analyses, or other relevant techniques to indicate how N-allyl-2-(2,5-dimethylphenyl)acetamide might affect specific cellular signaling pathways.

No Publicly Available Research Data on the Biological Activity of this compound

While the broader chemical class of acetamides and compounds containing a 2,5-dimethylphenyl group have been investigated for various biological activities, the unique combination and specific structure of this compound has not been the subject of published studies focusing on the requested biochemical pathways. For instance, research exists on other molecules with a 2,5-dimethylphenyl scaffold that exhibit antimicrobial properties, and various N-allyl compounds have been explored for their biological significance. However, these findings are not directly applicable to the subject compound.

Consequently, it is not possible to provide a detailed, evidence-based article on the biological activity and molecular mechanisms of this compound as outlined. The required sections and subsections concerning apoptosis induction, anti-inflammatory mechanisms, antimicrobial investigations, and other specified areas of biochemical characterization cannot be populated with scientifically accurate and specific information. There is no available data to create the requested tables on research findings for this particular compound.

Further research would be required to elucidate the potential biological and biochemical properties of this compound.

Applications in Advanced Analytical Techniques

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, provide enhanced analytical capabilities for complex mixtures. The combination of liquid or gas chromatography with mass spectrometry is particularly powerful.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an invaluable tool for identifying metabolites of N-allyl-2-(2,5-dimethylphenyl)acetamide in biological matrices and for monitoring the progress of its chemical reactions. The high sensitivity and selectivity of MS/MS allow for the detection of trace amounts of metabolites and intermediates even in complex sample extracts.

For metabolite identification, a biological sample (e.g., plasma, urine, or liver microsomes) would be analyzed by LC-MS/MS after a suitable extraction procedure. The mass spectrometer would be operated in full-scan mode to detect potential metabolites, followed by product ion scans (MS/MS) of the parent ions to obtain structural information. Common metabolic pathways for a compound like this compound could include hydroxylation of the aromatic ring, oxidation of the allyl group (e.g., to an epoxide or diol), and N-dealkylation. The fragmentation patterns observed in the MS/MS spectra would help to elucidate the structures of these metabolites.

LC-MS/MS is also highly effective for reaction monitoring, providing real-time information on the consumption of reactants and the formation of products and byproducts. This allows for precise optimization of reaction conditions.

Table 3: Illustrative LC-MS/MS Parameters for Metabolite Analysis

| Parameter | Value |

| LC System | UPLC with a C18 column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Mass Spectrometer | Triple Quadrupole or Q-TOF |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) for quantification; Product Ion Scan for identification |

| Collision Gas | Argon |

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS would be particularly useful for analyzing volatile products that may arise from its synthesis or degradation. For example, thermal degradation in the GC inlet could lead to the formation of smaller, more volatile molecules whose identity can be readily determined by their mass spectra.

The electron ionization (EI) mass spectra obtained from GC-MS provide characteristic fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for compound identification. For instance, analysis of the synthetic precursors like 2,5-dimethylaniline (B45416) or allyl bromide could be performed using GC-MS to ensure their purity before use in the synthesis of the target compound. It's important to be aware of potential artifact formation during GC/MS analysis of certain amides. acs.org

NMR-Based Metabolomics and Reaction Progress Monitoring